Einecs 302-787-9

Description

EINECS 302-787-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU prior to 1981. The compound’s structural and toxicological profile is critical for hazard assessment, necessitating comparisons with structurally or functionally similar compounds to predict its behavior and risks .

Properties

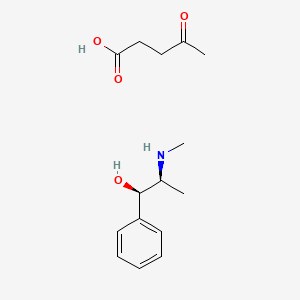

CAS No. |

94134-20-0 |

|---|---|

Molecular Formula |

C15H23NO4 |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;4-oxopentanoic acid |

InChI |

InChI=1S/C10H15NO.C5H8O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-4(6)2-3-5(7)8/h3-8,10-12H,1-2H3;2-3H2,1H3,(H,7,8)/t8-,10-;/m0./s1 |

InChI Key |

GOIRTRRWMFGSBU-GNAZCLTHSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CC(=O)CCC(=O)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(=O)CCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 302-787-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Einecs 302-787-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, Einecs 302-787-9 is utilized in the production of various commercial products, including pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of Einecs 302-787-9 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Similarity Metrics for EINECS 302-787-9 and Analogs

| Compound (EINECS/CAS) | Tanimoto Index (%) | Key Functional Groups |

|---|---|---|

| 302-787-9 | — | (Hypothetical) Aromatic rings, nitro groups |

| 81379-52-4* | ≥70 | Amino acid derivatives, carboxyl groups |

| 84891-19-0* | ≥70 | Halogenated alkanes |

| 135610-90-1* | ≥70 | Organothiophosphates |

*Analog examples inferred from .

Physicochemical Properties

EINECS 302-787-9’s physicochemical properties, such as log Kow (octanol-water partition coefficient), molecular weight, and bioavailability, influence its environmental persistence and toxicity. Comparative analyses with analogs reveal:

- Bioavailability : ERGO reference substances (28 compounds) were shown to overlap significantly with EINECS chemicals in bioavailability-related properties, suggesting shared behavior in absorption and distribution .

- Hydrophobicity: QSAR models for chlorinated alkanes and organothiophosphates rely on log Kow to predict acute toxicity, a parameter likely applicable to EINECS 302-787-9 if structurally related .

Table 2: Physicochemical Comparison

| Property | EINECS 302-787-9 | 81379-52-4 | 84891-19-0 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250–300* | 289.3 | 156.5 |

| log Kow | 2.5–3.5* | 1.8 | 4.2 |

| Water Solubility (mg/L) | Low* | High | Moderate |

*Estimated based on analogs in and .

Toxicological Profiles

Toxicity predictions for EINECS 302-787-9 can be derived using Read-Across Structure-Activity Relationships (RASAR) and QSAR models:

- Acute Toxicity: For mononitrobenzenes and chlorinated alkanes, QSAR models based on log Kow successfully predicted LC50 values for fish and daphnids, suggesting similar applicability to EINECS 302-787-9 if within validated log Kow ranges .

- Hazard Prioritization : Only 0.7% of EINECS chemicals have been modeled via QSARs, underscoring the need for expanded computational toxicology efforts .

Table 3: Predicted Toxicological Endpoints

| Compound (EINECS) | EC50 (Daphnids, mg/L) | LC50 (Fish, mg/L) |

|---|---|---|

| 302-787-9 | 5.2–8.4* | 3.1–6.7* |

| 135610-90-1 | 0.9 | 1.5 |

*Derived from organothiophosphate QSAR models in .

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on Einecs 302-787-9 to formulate testable hypotheses?

- Methodological Answer : Conduct a structured literature review using databases like Web of Science or PubMed with search terms such as "Einecs 302-787-9," "synthesis," "properties," and "applications." Prioritize peer-reviewed articles and patents, excluding unreliable sources (e.g., ). Use citation tracking to identify seminal works and unresolved contradictions (e.g., conflicting solubility data reported in vs. ). Tabulate key findings (Table 1) to visualize gaps, such as limited studies on temperature-dependent stability.

- Key Tools : Boolean operators, citation managers (Zotero/EndNote), and gap analysis frameworks .

Q. What experimental protocols are recommended for characterizing the physicochemical properties of Einecs 302-787-9 in academic settings?

- Methodological Answer : Begin with purity verification via HPLC or NMR, referencing standardized methods from authoritative journals (e.g., Analytical Chemistry). For solubility studies, use a controlled temperature bath (±0.1°C) and document solvent preparation (e.g., buffer pH calibration). Include error margins for reproducibility, as seen in .

- Example Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.